6-Amino-1-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Amino-1-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 6th position and a 2,3-dimethylphenyl group at the 1st position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylbenzaldehyde with urea and an appropriate amine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
6-Amino-1-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 6-Amino-1-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The amino group and the pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione: Lacks the dimethyl groups on the phenyl ring.
6-Amino-1-(2-methylphenyl)pyrimidine-2,4(1H,3H)-dione: Has only one methyl group on the phenyl ring.
6-Amino-1-(3-methylphenyl)pyrimidine-2,4(1H,3H)-dione: Methyl group is positioned differently on the phenyl ring.
Uniqueness
6-Amino-1-(2,3-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
6-amino-1-(2,3-dimethylphenyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-3-5-9(8(7)2)15-10(13)6-11(16)14-12(15)17/h3-6H,13H2,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAPCOWKJRKCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=O)NC2=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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